molecular formula C7H13NO B7861088 1-Piperidineacetaldehyde

1-Piperidineacetaldehyde

Cat. No.: B7861088
M. Wt: 127.18 g/mol
InChI Key: ZMQKVTSIRCJPOE-UHFFFAOYSA-N
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Description

1-Piperidineacetaldehyde is a piperidine derivative featuring an acetaldehyde moiety (-CH₂CHO) attached to the nitrogen atom of the piperidine ring. Its IUPAC name is 2-(piperidin-1-yl)acetaldehyde, and it is alternatively referred to as this compound or 2-Methyl-2-(piperidin-1-yl)propanal in certain contexts .

Preparation Methods

1-Piperidineacetaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with acetaldehyde in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

1-Piperidineacetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form piperidinecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form piperidineethanol using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted piperidines.

    Elimination: It can participate in elimination reactions to form unsaturated compounds.

Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1-Piperidineacetaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that enhance biological activity, making it a valuable compound in drug design.

  • Pharmacological Activity : Research indicates that piperidine derivatives, including those derived from this compound, exhibit a wide range of pharmacological activities. These include anti-cancer properties, central nervous system effects, and antimicrobial activities. For example, studies have shown that modified piperidine derivatives can interact with various biological targets, including enzymes and receptors, which are essential for developing new therapeutic agents .
  • Case Study : A study conducted on new piperidine derivatives synthesized at the Bekturov Institute demonstrated their potential in treating conditions such as cancer and CNS disorders. The compounds were evaluated using in silico methods to predict their biological activity and interaction with protein targets .

Synthesis of Biologically Active Compounds

This compound is frequently utilized as a precursor in the synthesis of more complex piperidine derivatives that possess enhanced biological activities.

  • Synthetic Routes : Recent advancements in synthetic methodologies have highlighted the importance of this compound. It can be used in reactions such as cyclization and hydrogenation to produce various piperidine derivatives with specific pharmacological properties. For instance, researchers have developed efficient synthetic routes to obtain fluorinated piperidines, which are valuable in medicinal chemistry .
  • Table of Synthetic Applications :
Reaction Type Product Type Reference
CyclizationSubstituted piperidines
HydrogenationFluorinated piperidines
CondensationPiperidinones

Role in Drug Development

The compound is integral to the pharmaceutical industry due to its ability to form part of larger molecular frameworks that are essential for drug efficacy.

  • Drug Design : The presence of the piperidine ring in many drugs underscores its importance. Compounds like Melperone and Donepezil, which contain piperidine moieties, are widely used for treating psychiatric disorders and Alzheimer's disease, respectively .
  • Case Study on Drug Efficacy : A comprehensive review highlighted how various piperidine derivatives have been synthesized and evaluated for their pharmacological properties. The findings suggest that these derivatives can significantly improve therapeutic outcomes when designed appropriately .

Environmental Applications

Beyond medicinal chemistry, this compound has been explored for its potential environmental applications.

  • Adsorption Studies : Recent research has investigated the use of modified activated carbon impregnated with amines (including piperazine derived from this compound) for the removal of acetaldehyde from air and water. The study found that these modified adsorbents exhibited enhanced adsorption capacities due to chemical interactions facilitated by the amine functionalities .

Mechanism of Action

The mechanism of action of 1-Piperidineacetaldehyde involves its interaction with various molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, affecting cellular processes such as oxidative stress and apoptosis. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula: Likely C₇H₁₃NO (inferred from structural analogs like 1-Piperidinecarboxaldehyde, C₆H₁₁NO ).
  • Molecular Weight : Estimated ~127–141 g/mol (based on comparison with 1-acetylpiperidine (127.18 g/mol) and piperidinecarboxaldehyde (113.16 g/mol)).
  • Physical Properties : Data specific to 1-Piperidineacetaldehyde is scarce, but structurally similar aldehydes, such as 1-Acetyl-4-piperidone , exhibit a boiling point of 218°C and a density of 1.146 g/cm³ .

Comparison with Similar Compounds

The following table compares this compound with structurally related piperidine derivatives, emphasizing molecular features, physical properties, and applications:

Compound Name CAS Molecular Formula MW (g/mol) Boiling Point (°C) Density (g/cm³) Applications
This compound Not Available C₇H₁₃NO (estimated) ~127–141 Not Available Not Available Synthetic intermediate (inferred)
1-Piperidinecarboxaldehyde 2591-86-8 C₆H₁₁NO 113.16 Not Available Not Available Organic synthesis, ligand design
1-Acetylpiperidine 618-42-8 C₇H₁₃NO 127.18 218 1.146 Solvent, intermediate in pharmaceuticals
Ethyl 2-(piperidin-4-yl)acetate 1000408-95-4 C₁₁H₁₉NO₂ 197.27 Not Available 1.029 Drug intermediate, peptide synthesis
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid 179305-47-8 C₉H₁₅NO₄ 201.22 Not Available Not Available Research chemical, enzyme inhibition studies

Structural and Functional Insights:

Aldehyde vs. Carboxylic Acid/Ester : Unlike this compound, Ethyl 2-(piperidin-4-yl)acetate and 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid contain ester or carboxylic acid groups, enhancing their polarity and suitability for coupling reactions .

Acetylation Effects : 1-Acetylpiperidine exhibits higher thermal stability (bp 218°C) due to its acetyl group, which may reduce reactivity compared to the aldehyde .

Bioactivity : Piperidine-4-one derivatives with aromatic substituents (e.g., 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one ) show crystallographically confirmed stability and antimicrobial activity, suggesting that this compound’s aldehyde group could be modified for similar applications .

Research Findings and Methodological Notes

Theoretical vs. Experimental Data : Studies on pyridine-acetaldehyde complexes demonstrate that computational methods (e.g., CCSD/6-311++G(2d,p)) reliably predict dipole moments and conformer stability, a approach applicable to this compound for property estimation .

Safety and Handling : Piperidine derivatives often require precautions such as glovebox use and respiratory protection, as seen in safety data sheets for analogs like 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde .

Biological Activity

1-Piperidineacetaldehyde, a derivative of piperidine, has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, particularly focusing on antimicrobial and antioxidant properties.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with an aldehyde functional group. Its molecular formula is C7H13NOC_7H_{13}NO, and it has applications in various synthetic pathways, including the development of pharmaceuticals and agrochemicals.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains.

In Vitro Studies

A study evaluating several piperidine derivatives, including this compound, revealed varying degrees of antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains:

Compound Bacterial Strain MIC (mg/ml)
This compoundE. coli1.5
S. aureus1.5
B. cereus1.5
P. aeruginosa1.5
K. pneumoniae1.5

The results indicated that this compound was effective against both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant capabilities.

DPPH Scavenging Assay

The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay, which measures the ability of compounds to donate electrons and neutralize free radicals.

Concentration (µg/ml) Scavenging Activity (%)
100078
50061
25045

At a concentration of 1000 µg/ml, the compound demonstrated a scavenging capacity of 78% , indicating strong antioxidant potential compared to the control (Rutin), which exhibited a scavenging capacity of 97% at the same concentration .

Case Studies

Several case studies have highlighted the practical applications of piperidine derivatives in medical research and drug development:

  • A case study on the synthesis of selective GPR119 agonists for type II diabetes utilized derivatives of piperidine, showcasing their pharmacological relevance in managing metabolic disorders .
  • Another study focused on the synthesis of Pim-1 inhibitors using piperidine derivatives, emphasizing their role in cancer therapy .

These case studies illustrate the versatility of piperidine derivatives like this compound in developing therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 1-Piperidineacetaldehyde in laboratory settings?

Basic
The synthesis of this compound typically involves condensation reactions between piperidine derivatives and acetaldehyde precursors. A common approach is the Mannich reaction, where piperidine reacts with formaldehyde and acetaldehyde under controlled pH and temperature conditions. Alternative methods include catalytic oxidation of 1-piperidineethanol or reductive amination of glyoxal derivatives. Purification often employs fractional distillation or column chromatography to isolate the product .

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Advanced
Optimization requires systematic experimentation using Design of Experiments (DOE) to evaluate variables such as temperature, catalyst loading, and solvent polarity. For example, response surface methodology (RSM) can identify interactions between parameters. Kinetic studies (e.g., monitoring reaction progress via HPLC) help determine rate-limiting steps. Statistical tools like ANOVA validate the significance of each factor .

Q. What analytical techniques are essential for characterizing this compound?

Basic
Table 1. Key Analytical Techniques

TechniquePurposeCritical Parameters
NMR (¹H/¹³C)Structural confirmationChemical shifts, coupling constants, integration ratios
Mass Spectrometry Molecular weight and fragmentation patternsm/z peaks, isotopic distribution
IR Spectroscopy Functional group identificationAbsorption bands (e.g., aldehyde C=O stretch at ~1720 cm⁻¹)
Chromatography (HPLC/GC)Purity assessmentRetention time, peak symmetry

Q. How should discrepancies in spectroscopic data for this compound be resolved?

Advanced
Discrepancies may arise from impurities, solvent effects, or tautomerism. Cross-validation using complementary techniques (e.g., comparing NMR with X-ray crystallography) is critical. For ambiguous signals, deuterium exchange experiments or 2D NMR (COSY, HSQC) clarify connectivity. Statistical analysis of replicate measurements identifies outliers .

Q. What are the key considerations when designing stability studies for this compound?

Basic
Stability studies should assess degradation under varying temperatures, humidity, and pH. Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf life. Analytical methods must be stability-indicating (e.g., HPLC with forced degradation validation). Sample aliquots are analyzed periodically to track decomposition products .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced
Density Functional Theory (DFT) calculations model transition states and reaction pathways. Molecular dynamics (MD) simulations explore solvent effects and conformational flexibility. Software like Gaussian or ORCA computes thermodynamic parameters (ΔG, activation energy) to prioritize synthetic routes. Validation against experimental data ensures accuracy .

Q. What strategies are effective for purifying this compound from complex reaction mixtures?

Basic
Liquid-liquid extraction (e.g., using dichloromethane/water) removes polar byproducts. Distillation exploits differences in boiling points, while silica gel chromatography separates isomers. Recrystallization from ethanol/water mixtures enhances purity. Purity is confirmed via melting point and chromatographic analysis .

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in pharmacological studies?

Advanced
Non-linear regression models (e.g., log-logistic curves) calculate EC₅₀ values. ANOVA with post-hoc tests (Tukey’s HSD) compares treatment groups. Bootstrap resampling estimates confidence intervals for small datasets. Software like GraphPad Prism or R packages (drc, nlme) streamline analysis .

Q. How should researchers conduct a systematic literature review on the biological activities of this compound?

Basic
Follow PRISMA guidelines for transparency. Use PICOT framework to define scope: Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (control groups), Outcome (IC₅₀, binding affinity), and Timeframe. Databases like PubMed and SciFinder are mined with Boolean terms (e.g., "this compound AND kinase inhibition") .

Q. What methodologies address conflicting results in studies on the mechanism of action of this compound?

Advanced
Reproducibility checks under standardized conditions (e.g., buffer composition, assay temperature) minimize variability. Meta-analysis aggregates data across studies to identify trends. Pathway enrichment analysis (e.g., KEGG, GO) contextualizes findings. Collaborative verification through multi-lab studies strengthens consensus .

Properties

IUPAC Name

2-piperidin-1-ylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-6-8-4-2-1-3-5-8/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQKVTSIRCJPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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